molecular formula C9H11Cl2NO2 B6283960 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride CAS No. 1858251-10-1

3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride

Cat. No.: B6283960
CAS No.: 1858251-10-1
M. Wt: 236.1
InChI Key:
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Description

3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride is a phenylalanine derivative It is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride typically involves the chlorination of phenylalanine derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with glycine in the presence of a base to form the intermediate Schiff base, which is then reduced to the desired amino acid derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on cellular processes and its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Another phenylalanine derivative with similar properties but different positional isomerism.

    3-amino-3-(2-chlorophenyl)propanoic acid: A closely related compound without the hydrochloride group.

Uniqueness

3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorine substitution on the phenyl ring and the presence of the amino group make it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

1858251-10-1

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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